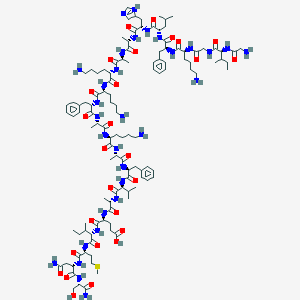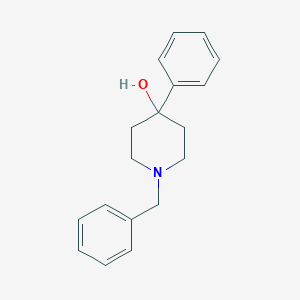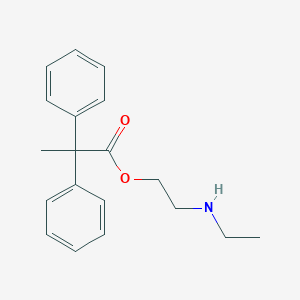
Desethylaprophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethylaprophen, also known as DEA, is a metabolite of the analgesic drug, propoxyphene. DEA has been found to have analgesic properties similar to that of propoxyphene, but with fewer side effects. The chemical structure of DEA is similar to that of propoxyphene, with the exception of a missing methyl group. In
Wirkmechanismus
Desethylaprophen acts as an agonist at the mu-opioid receptor, resulting in the inhibition of pain signals. It also acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the brain. This dual mechanism of action is thought to contribute to its analgesic and antidepressant effects.
Biochemische Und Physiologische Effekte
Desethylaprophen has been found to have analgesic, antidepressant, anxiolytic, and anticonvulsant effects. It has also been found to have sedative properties. Desethylaprophen is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Desethylaprophen has several advantages for lab experiments. It has been extensively studied and is well-characterized. It is also relatively easy to synthesize. However, Desethylaprophen has limitations in terms of its solubility and stability. It is also a controlled substance, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on Desethylaprophen. One area of interest is its potential as an analgesic and antidepressant agent. Further studies could explore its efficacy and safety in humans. Another area of interest is its potential as an anticonvulsant agent. Additional research could explore its mechanism of action and potential therapeutic applications. Additionally, research could explore the development of new synthetic methods for Desethylaprophen, as well as its potential as a starting material for the synthesis of other compounds.
Synthesemethoden
Desethylaprophen can be synthesized through the demethylation of propoxyphene. This can be achieved through the use of various chemical reagents, such as sodium hydroxide or lithium aluminum hydride. The demethylation reaction results in the removal of the methyl group from propoxyphene, forming Desethylaprophen.
Wissenschaftliche Forschungsanwendungen
Desethylaprophen has been extensively studied for its analgesic properties. It has been found to have similar efficacy to that of propoxyphene, but with fewer side effects. Desethylaprophen has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, Desethylaprophen has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Eigenschaften
CAS-Nummer |
114089-66-6 |
|---|---|
Produktname |
Desethylaprophen |
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-(ethylamino)ethyl 2,2-diphenylpropanoate |
InChI |
InChI=1S/C19H23NO2/c1-3-20-14-15-22-18(21)19(2,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,3,14-15H2,1-2H3 |
InChI-Schlüssel |
JLMSLJJRDFEAJX-UHFFFAOYSA-N |
SMILES |
CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCNCCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
114089-66-6 |
Synonyme |
desethylaprophen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
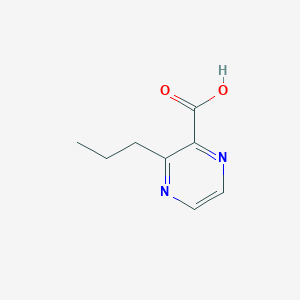
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
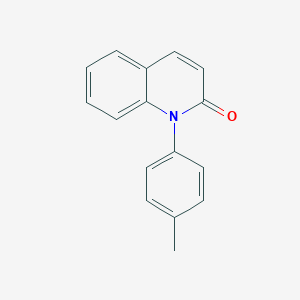
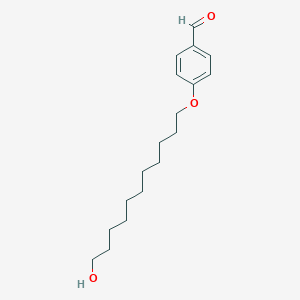

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
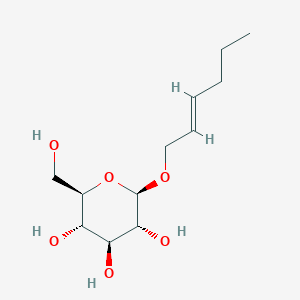


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
